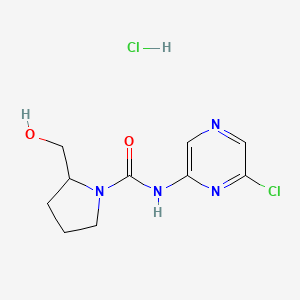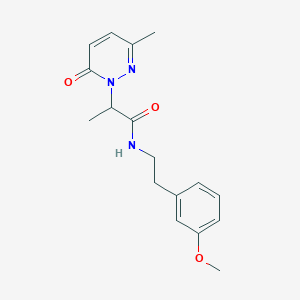
N-(3-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a selective agonist of the trace amine-associated receptor 1 (TAAR1) and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Transformations and Derivatives
Compounds related to N-(3-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide have been studied for their ability to undergo transformations into various derivatives, including imidazo-[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes. These transformations highlight the chemical versatility and potential for creating a diverse range of compounds with varied biological activities (Kolar, Tiŝler, & Pizzioli, 1996).
Antinociceptive Activity
Derivatives similar to this compound have been synthesized and investigated for their antinociceptive activity. These studies are crucial in understanding how structural changes in such compounds can influence their biological activity, potentially leading to the development of new pain-relieving medications (Doğruer, Şahin, Ünlü, & Ito, 2000).
Antimicrobial, Antioxidant, and Cytotoxic Activities
Research has been conducted on the extraction of metabolites from endophytic fungi, yielding compounds with structural similarities to this compound. These studies have explored their antimicrobial, antioxidant, and cytotoxic activities, suggesting potential applications in developing new antimicrobial and anticancer agents (Xiao et al., 2014).
Synthesis of Novel Derivatives
The synthesis of novel derivatives, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-ones, starting from compounds with structures related to this compound, has been reported. These studies contribute to the development of new chemical entities with potential biological applications (Koza et al., 2013).
Photoreactions and Stability
Research into the photoreactions of related compounds has provided insights into their stability and reactivity under light exposure, which is crucial for understanding their suitability in various applications, including as photoactive materials or in light-sensitive drug formulations (Shima et al., 1984).
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-(3-methyl-6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-7-8-16(21)20(19-12)13(2)17(22)18-10-9-14-5-4-6-15(11-14)23-3/h4-8,11,13H,9-10H2,1-3H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWFWEOZNUJVST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)NCCC2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

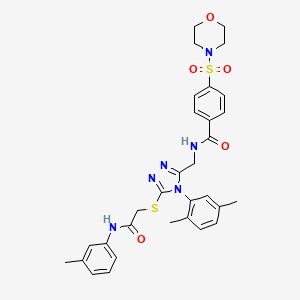
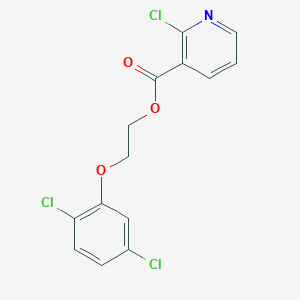

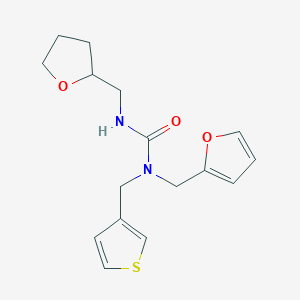
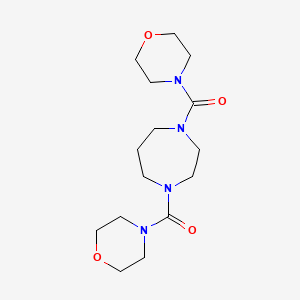
![N-(3,4-difluorophenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2410917.png)
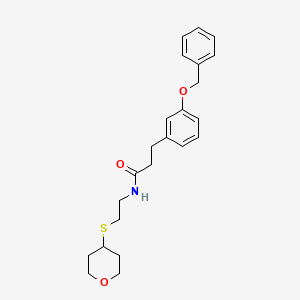

![3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone](/img/structure/B2410923.png)

![4-(dimethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2410927.png)
![4-[5-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzenesulfonamide](/img/structure/B2410929.png)
![N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2410930.png)
